molecular formula C18H20N2S B3012950 N-benzyl-6-(butan-2-yl)-1,3-benzothiazol-2-amine CAS No. 744227-06-3

N-benzyl-6-(butan-2-yl)-1,3-benzothiazol-2-amine

Cat. No. B3012950
CAS RN: 744227-06-3
M. Wt: 296.43
InChI Key: LARGFCLCVXPUDZ-UHFFFAOYSA-N
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Description

The compound "N-benzyl-6-(butan-2-yl)-1,3-benzothiazol-2-amine" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including anticonvulsant and neuroprotective effects as demonstrated by N-(substituted benzothiazol-2-yl)amide derivatives . These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, N-(1-(2,5-dimethyl-3-thienyl)ethylidene)-1,3-benzothiazol-2-amine was synthesized through the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies involving the coupling of aminobenzothiazole with appropriate aldehydes or ketones could be employed.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry (EI-MS) . These methods provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule. For instance, the crystal structure of a related compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, was determined using single-crystal X-ray diffraction, revealing its triclinic system and space group .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents attached to the core structure. The reactivity of these compounds can be exploited to synthesize metal complexes, as seen with the preparation of Co(II), Ni(II), Cu(II), and Zn(II) complexes using Benzothiazol-2-yl-(4-chloro-benzylidene)-amine . The ligand reacts with metal ions in aqueous ethanol to form complexes with an octahedral structure, suggesting that "this compound" could also form metal complexes under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The spectroscopic techniques used for structural confirmation also provide insights into the physical properties, such as solubility and stability. The chemical properties, including reactivity and the ability to form complexes, are determined by the functional groups present in the molecule. For example, the antitumor activity of a benzothiazole derivative was assessed, showing significant inhibitory effects on certain cancer cell lines . This suggests that "this compound" may also exhibit similar biological activities, warranting further investigation.

Scientific Research Applications

  • Biological and Antibacterial Activity : Some benzothiazole derivatives, including compounds similar to N-benzyl-6-(butan-2-yl)-1,3-benzothiazol-2-amine, have been investigated for their biological activity. For instance, studies have shown these compounds to exhibit significant antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects (Chaudhary et al., 2011).

  • Corrosion Inhibition : Research has also focused on the potential of benzothiazole derivatives as corrosion inhibitors. One study synthesized N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine compounds and found them to have significant corrosion inhibition effects against mild steel in acidic solutions (Nayak & Bhat, 2023).

  • Structural Studies : There have been studies exploring the crystal structure of certain benzothiazole derivatives, which could be vital for understanding their chemical properties and potential applications in various fields (Yıldırım et al., 2006).

  • Potential in Antiviral Research : Some benzothiazole derivatives have been examined for their potential as inhibitors of SARS-CoV-2, the virus causing COVID-19. Research indicates that specific compounds in this category may have promising inhibitory effects on the virus (Genç et al., 2021).

  • Anticonvulsant and Neuroprotective Effects : Certain N-substituted benzothiazol-2-yl amides have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, showing potential for use in neurological disorders (Hassan et al., 2012).

properties

IUPAC Name

N-benzyl-6-butan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-3-13(2)15-9-10-16-17(11-15)21-18(20-16)19-12-14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARGFCLCVXPUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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